molecular formula C31H29N3O2S2 B12141975 (5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12141975
M. Wt: 539.7 g/mol
InChI Key: SAYHXBXNNCDNLO-USHMODERSA-N
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Description

This compound belongs to the thiazolidin-4-one class, characterized by a 1,3-thiazolidin-4-one core with a (5Z)-configured exocyclic double bond. The structure features a 2-phenylethyl group at position 3 and a complex pyrazole-derived substituent at position 3. The Z-configuration of the exocyclic double bond is critical for maintaining planarity, which may influence π-π stacking interactions in biological targets or crystalline packing .

Properties

Molecular Formula

C31H29N3O2S2

Molecular Weight

539.7 g/mol

IUPAC Name

(5Z)-5-[[3-(2-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C31H29N3O2S2/c1-21(2)36-26-14-15-27(22(3)18-26)29-24(20-34(32-29)25-12-8-5-9-13-25)19-28-30(35)33(31(37)38-28)17-16-23-10-6-4-7-11-23/h4-15,18-21H,16-17H2,1-3H3/b28-19-

InChI Key

SAYHXBXNNCDNLO-USHMODERSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The key steps include the formation of the pyrazole ring, the thiazolidinone ring, and the subsequent coupling of these rings with appropriate substituents. Common reagents used in these reactions include hydrazines, aldehydes, and thioureas, under conditions such as reflux in organic solvents like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Thiazolidinone derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that thiazolidinones can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy
A study synthesized several thiazolidinone compounds and evaluated their antibacterial activity against Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives exhibited significant inhibition rates, with some compounds achieving inhibition indices comparable to standard antibiotics like ampicillin .

CompoundBacterial StrainInhibition (%)Reference
2-(Chlorophenyl-imino)thiazolidin-4-oneE. coli88.46%
2-(Chlorophenyl-imino)thiazolidin-4-oneS. aureus91.66%

Anticancer Potential

Recent investigations have highlighted the anticancer properties of thiazolidinone derivatives, including the compound under discussion. These compounds have shown promise in targeting various cancer cell lines through mechanisms such as enzyme inhibition and disruption of cellular proliferation pathways.

Case Study: Cytotoxic Activity
A review of thiazolidinone derivatives indicated their potential as anticancer agents, particularly in inhibiting key enzymes involved in tumor growth. For example, specific derivatives demonstrated significant cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values in the low micromolar range .

CompoundCancer Cell LineIC50 (µM)Reference
Compound 1MCF-70.37
Compound 2HepG20.24

Synthesis and Structural Variability

The synthesis of thiazolidinone derivatives often employs various synthetic strategies that enhance their biological activity. Techniques such as ultrasound-assisted synthesis and green chemistry approaches have been explored to improve yield and reduce environmental impact.

Synthetic Strategies
Recent advancements in synthetic methodologies have allowed researchers to create diverse thiazolidinone derivatives with tailored biological activities . For example, a novel synthesis route involving aromatic aldehydes and thioglycolic acid yielded compounds with promising anticancer properties.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, the compound may inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Table 1 compares key structural and functional features of the target compound with related derivatives:

Compound Name / ID Substituents at Position 3 Substituents at Position 5 (Pyrazole Moiety) Synthesis Method Key Bioactivity
Target compound 2-Phenylethyl 2-Methyl-4-(propan-2-yloxy)phenyl Adapted from Dorofeeva et al. Not reported (theoretical)
(Z)-5-(Substituted benzylidene)-2-thioxothiazolidin-4-one (3a–e) Varied (e.g., methyl, phenyl) Benzylidene with electron-withdrawing/donating groups Reflux in ethanol with arylhydrazines Anticancer, antimicrobial
(5Z)-3-Hexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylene}-2-thioxo-thiazolidin-4-one Hexyl 2-Methyl-4-propoxyphenyl Multi-step condensation Not reported (structural studies)
(Z)-4-[(3-Aminonaphthalen-2-ylamino)-(phenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one 3-Methylphenyl Aminonaphthalene-phenylmethylidene Reflux in ethanol Fluorescent probe applications

Key Observations:

  • The propan-2-yloxy group in the pyrazole moiety may confer stronger hydrogen-bond acceptor properties than the propoxy group in due to steric hindrance from the branched chain .
  • Synthetic Routes: The target compound’s synthesis aligns with methods for pyrazol-4-ylmethylene derivatives, involving condensation of pyrazole aldehydes with thiazolidinone precursors . In contrast, fluorescent analogues like require additional steps to introduce aromatic amines.
  • Bioactivity Gaps: While thiazolidinones like exhibit antimicrobial and anticancer activity, the target compound’s bioactivity remains unverified. Its structural complexity may limit solubility, a common issue in thiazolidinone drug development .

Pharmacological and Physicochemical Properties

  • Antibacterial Potential: Compound 4 from Amanita hemibaphasubsp. javanica (unrelated structurally but part of the evidence) showed 80.5% inhibition against H. pylori . Thiazolidinones like the target compound could theoretically target similar pathways but require empirical validation.
  • Hydrogen-bonding patterns in the crystal lattice, analyzed via graph set theory , may predict stability but are unreported for this compound.

Computational and Crystallographic Insights

  • Wavefunction Analysis : Tools like Multiwfn could elucidate electron localization (e.g., at the thiocarbonyl group) and polar surface area, critical for solubility and bioavailability.
  • Crystallography : SHELX programs are widely used for small-molecule refinement, suggesting the compound’s structure could be resolved via similar methods.

Biological Activity

The compound (5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one belongs to a class of thiazolidinone derivatives that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of Thiazolidinone Derivatives

Thiazolidinones are a significant class of heterocyclic compounds characterized by a sulfur atom and a nitrogen atom in their ring structure. They have been extensively studied for their pharmacological properties, including antidiabetic, antioxidant, anticancer, antimicrobial, and anti-inflammatory activities. The modifications at various positions of the thiazolidinone ring can significantly influence their biological efficacy .

1. Antidiabetic Activity

Thiazolidinone derivatives have been recognized for their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity. Compounds similar to thiazolidinones have been shown to lower blood glucose levels and improve insulin sensitivity in diabetic models .

2. Antioxidant Properties

The antioxidant capacity of thiazolidinones is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. Studies have demonstrated that certain thiazolidinone derivatives exhibit significant antioxidant activity, comparable to standard antioxidants like vitamin C .

3. Antimicrobial Activity

Thiazolidinone derivatives have exhibited broad-spectrum antimicrobial activity against various bacterial strains. For example, compounds derived from thiazolidinones have shown effectiveness against Gram-positive bacteria and fungi such as Candida albicans .

4. Anticancer Potential

Research indicates that thiazolidinone derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific derivatives have demonstrated cytotoxic effects against different cancer cell lines, including breast and colon cancer cells .

5. Anti-inflammatory Effects

Thiazolidinones have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This makes them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant activity of synthesized thiazolidinone derivatives using DPPH radical scavenging assays. Among the tested compounds, one derivative exhibited an IC50 value significantly lower than that of indomethacin, indicating strong antioxidant potential .

Case Study 2: Anticancer Activity in Cell Lines
In vitro studies on thiazolidinone derivatives showed promising results against human cancer cell lines (HT29). The compounds induced apoptosis and inhibited cell proliferation effectively at micromolar concentrations .

Case Study 3: Antimicrobial Screening
A series of thiazolidinone compounds were screened for antimicrobial activity against standard bacterial strains. The results revealed several compounds with potent activity against E. coli and Staphylococcus aureus, suggesting their potential use as antimicrobial agents .

Q & A

Q. What are the established synthetic routes for this thiazolidinone derivative, and what reaction conditions are critical for optimizing yield?

The compound is synthesized via a multi-step process involving:

  • Schiff base formation : Condensation of a substituted benzaldehyde (e.g., 2-methyl-4-isopropoxybenzaldehyde) with thiosemicarbazide under acidic conditions (e.g., glacial acetic acid in ethanol) to form a thiosemicarbazone intermediate .
  • Cyclization : The intermediate undergoes cyclization with chloroacetic acid or mercaptoacetic acid in the presence of sodium acetate to form the thiazolidinone core .
  • Substituent introduction : The 2-phenylethyl and pyrazole moieties are introduced via nucleophilic substitution or condensation reactions . Key conditions : Solvent polarity (ethanol/DMF mixtures), temperature (reflux at 65–80°C), and stoichiometric ratios (1:1 aldehyde to thiosemicarbazide) significantly impact yield .

Q. Table 1. Comparative Yields of Thiazolidinone Derivatives Under Different Conditions

Solvent SystemCatalystTemperature (°C)Yield (%)Reference
Ethanol/AcOHNone6562
DMF/WaterEt₃N8085
Methanolp-TsOH7078

Q. Table 2. Biological Activity of Key Analogues

Substituent (R)MIC (S. aureus) (µg/mL)IC₅₀ (HeLa) (µM)DPPH Scavenging (%)
4-OCH₃12.545.282
3-Cl6.228.768
2-NO₂>5090.134

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